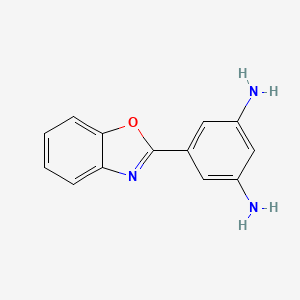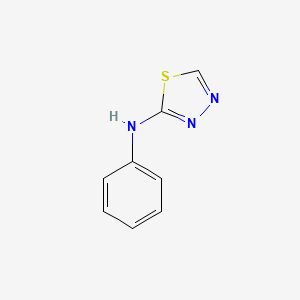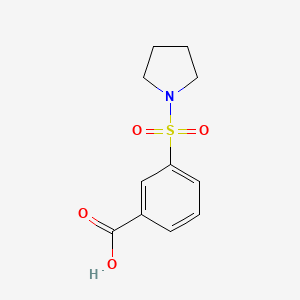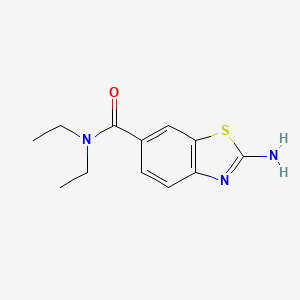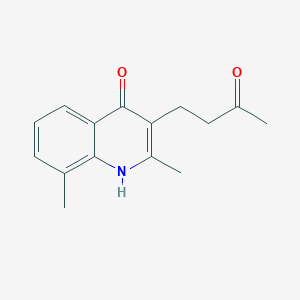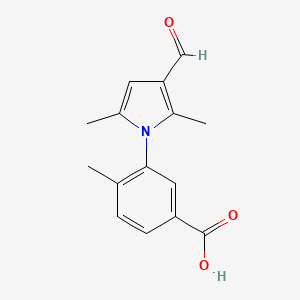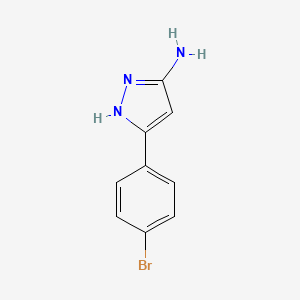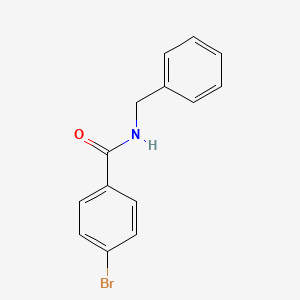
4-bromo-1,5-dimethyl-1H-1,2,3-triazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-bromo-1,5-dimethyl-1H-1,2,3-triazoles can be achieved through bromo-directed N-2 alkylation of NH-1,2,3-triazoles. Reaction with alkyl halides in the presence of K2CO3 in DMF produces 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process. Subsequent Suzuki cross-coupling reactions of these bromides enable efficient synthesis of trisubstituted triazoles. Furthermore, reduction of bromotriazoles by hydrogenation facilitates the synthesis of 2,4-disubstituted triazoles (Wang et al., 2009).
Molecular Structure Analysis
Investigations into the molecular structure of 4-bromo-1,5-dimethyl-1H-1,2,3-triazole derivatives involve crystallographic analysis and density functional theory (DFT) calculations. These studies provide insights into the compound's geometry, vibrational frequencies, and theoretical vibrational frequencies, showing good agreement with experimental values (Düğdü et al., 2013).
Chemical Reactions and Properties
4-Bromo-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including bromine → lithium exchange reactions, demonstrating its reactivity and potential for further functionalization. Such reactions expand the utility of this compound in the synthesis of more complex molecules (Iddon & Nicholas, 1996).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Applications
- Summary of Application : Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For example, some imidazole derivatives are used in drug formulations for various diseases .
- Results or Outcomes : The outcomes of these applications are varied and depend on the specific derivative and its use. For example, some imidazole derivatives have shown promising results in treating various diseases .
-
Synthesis of Indole Derivatives
- Summary of Application : Indole derivatives play a significant role in cell biology and are used in the treatment of various disorders in the human body .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results or Outcomes : The outcomes of these applications are varied and depend on the specific derivative and its use .
-
Preparation of Solid Hexacoordinate Complexes
-
Antifungal Activity
- Summary of Application : 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .
- Methods of Application : The testing was done utilizing the serial dilution method .
- Results or Outcomes : The results of these tests were not specified in the source .
-
Antiviral Activity
- Summary of Application : Triazole derivatives have been found to have antiviral activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results or Outcomes : The outcomes of these applications are varied and depend on the specific derivative and its use .
-
Antioxidant Activity
- Summary of Application : Triazole derivatives have been found to have antioxidant activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results or Outcomes : The outcomes of these applications are varied and depend on the specific derivative and its use .
-
Antimicrobial Activities
- Summary of Application : 1,2,3-triazole hybrids with amine-ester functionality have been synthesized and tested for antimicrobial activities .
- Methods of Application : This synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- Results or Outcomes : Moderate to excellent activity was observed from majority of the compounds against the tested strains .
-
Agricultural Applications
- Summary of Application : Triazole compounds have found applications in agrochemistry .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
- Results or Outcomes : The outcomes of these applications are varied and depend on the specific derivative and its use .
Zukünftige Richtungen
The future directions for “4-bromo-1,5-dimethyl-1H-1,2,3-triazole” and similar compounds lie in their potential applications in diverse areas, ranging from pharmaceutics to biotechnology . Their unique features make them potential candidates for the development of novel antimicrobial drugs to combat drug-resistant infections effectively .
Eigenschaften
IUPAC Name |
4-bromo-1,5-dimethyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-4(5)6-7-8(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLRPDYYHMFCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363522 | |
| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |
CAS RN |
885877-41-8 | |
| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,5-dimethyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)
